molecular formula C7H11ClN4O B13302740 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No.: B13302740
M. Wt: 202.64 g/mol
InChI Key: WJCCVEYOGFCRSH-UHFFFAOYSA-N
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Description

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and an ethylacetamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by the formation of the ethylacetamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding amine.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the pyrazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The ethylacetamide moiety may enhance the compound’s solubility and bioavailability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide
  • 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide

Uniqueness

2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylacetamide moiety differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C7H11ClN4O/c1-2-10-6(13)4-12-3-5(8)7(9)11-12/h3H,2,4H2,1H3,(H2,9,11)(H,10,13)

InChI Key

WJCCVEYOGFCRSH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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